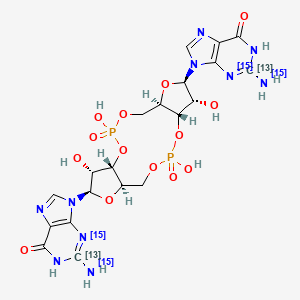

Cyclic-di-GMP-13C2,15N4

Description

Structure

2D Structure

Properties

Molecular Formula |

C20H24N10O14P2 |

|---|---|

Molecular Weight |

696.4 g/mol |

IUPAC Name |

2-(15N)azanyl-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1/i19+1,20+1,21+1,22+1,25+1,26+1 |

InChI Key |

PKFDLKSEZWEFGL-TYRWZYLPSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3[15N]=[13C](NC4=O)[15NH2])O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6[15N]=[13C](NC7=O)[15NH2])O)OP(=O)(O1)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |

Origin of Product |

United States |

Enzymatic Pathways Governing Cyclic Di Gmp Biosynthesis and Degradation

Diguanylate Cyclases (DGCs) and Cyclic-di-GMP Synthesis

DGCs are responsible for the synthesis of c-di-GMP from two molecules of guanosine (B1672433) triphosphate (GTP). asm.org These enzymes are characterized by the presence of a conserved GGDEF domain, named after a highly conserved amino acid motif. wikipedia.org

The GGDEF domain possesses a characteristic three-dimensional structure, typically consisting of a central five-stranded β-sheet surrounded by several α-helices, a fold that shares similarities with the catalytic core of adenylate cyclases. wikipedia.orgnih.gov The active site, where GTP binds and catalysis occurs, is located in a pocket formed by conserved residues. The signature GG(D/E)EF motif is part of a loop that is crucial for positioning the substrate and catalytic ions. nih.gov

The synthesis of c-di-GMP by DGCs is a condensation reaction where two GTP molecules are cyclized. This process is initiated by the binding of two GTP molecules to the active sites of a dimeric GGDEF domain assembly. mdpi.com The catalytic mechanism involves a nucleophilic attack of the 3'-hydroxyl group of one GTP molecule on the α-phosphate of the second GTP molecule, leading to the formation of a phosphodiester bond and the release of pyrophosphate. A second, intramolecular cyclization reaction then occurs to form the cyclic dinucleotide. nih.gov This reaction is dependent on the presence of divalent metal ions, typically Mg²⁺, which are coordinated by conserved acidic residues within the active site and are essential for catalysis. asm.org

| Conserved Motif/Residue | Function | Reference |

|---|---|---|

| GG(D/E)EF | Forms a critical loop for substrate positioning and catalysis. | nih.gov |

| Asp/Glu within GG(D/E)EF | Coordinates the catalytic Mg²⁺ ion. | asm.org |

| Asn and Asp residues | Involved in specific recognition of the guanine base of GTP. | nih.gov |

The activity of many DGCs is subject to allosteric regulation, most notably through non-competitive product inhibition by c-di-GMP itself. nih.govnih.gov This feedback inhibition is mediated by a secondary c-di-GMP binding site, distinct from the active site, known as the I-site (Inhibitory site). The I-site is often characterized by an RXXD motif and is located at the interface between the GGDEF domain and an adjacent regulatory domain or within the GGDEF domain itself. nih.gov Binding of c-di-GMP to the I-site induces a conformational change that locks the DGC in an inactive state, thereby preventing excessive synthesis of the second messenger. nih.gov

Besides c-di-GMP, the activity of DGCs can also be modulated by other small molecule ligands that bind to associated sensory domains. For instance, oxygen can regulate DGC activity in some proteins through its interaction with a heme-containing PAS domain. asm.org The binding of specific ligands to these sensory domains can trigger conformational changes that are transmitted to the GGDEF domain, leading to either activation or inhibition of its catalytic activity.

The cellular levels and activity of DGCs are also controlled at the transcriptional and post-translational levels. The expression of genes encoding DGCs is often integrated into larger regulatory networks, allowing bacteria to modulate c-di-GMP levels in response to specific environmental cues. nih.gov For example, quorum sensing, a cell-to-cell communication system, can regulate the expression of DGCs through small RNAs, thereby linking population density to biofilm formation. nih.gov

Post-translational modifications provide another layer of regulation for DGC activity. nih.gov Phosphorylation is a common mechanism, particularly for DGCs that are part of two-component signaling systems. asm.org Phosphorylation of a receiver (REC) domain associated with the GGDEF domain can induce a conformational change that activates the cyclase. asm.org Proteolysis can also play a role in regulating DGC activity by either activating or degrading the enzyme. nih.gov

Cyclic-di-GMP Phosphodiesterases (PDEs) and Cyclic-di-GMP Hydrolysis

The degradation of c-di-GMP is carried out by phosphodiesterases (PDEs), which hydrolyze the phosphodiester bonds of the cyclic dinucleotide. There are two major families of c-di-GMP-specific PDEs, distinguished by their conserved catalytic domains: the EAL domain-containing PDEs and the HD-GYP domain-containing PDEs. asm.org

PDEs containing an EAL domain, named after a conserved tripeptide motif, catalyze the hydrolysis of c-di-GMP into the linear dinucleotide 5'-phosphoguanylyl-(3'→5')-guanosine (pGpG). asm.orgnih.gov These enzymes belong to the (β/α)₈ barrel fold family of proteins. asm.org The active site is located at the C-terminal end of the β-strands and contains conserved residues essential for catalysis. asm.org

The catalytic mechanism of EAL domains involves a two-metal-ion-dependent hydrolysis reaction. nih.govnih.gov The active site coordinates two divalent metal ions, typically Mg²⁺ or Mn²⁺, which are essential for activity. nih.gov These metal ions are held in place by conserved acidic residues. A key glutamic acid residue within the EAL motif acts as a general base, activating a water molecule for a nucleophilic attack on one of the phosphodiester bonds of c-di-GMP. asm.orgnih.gov This results in the cleavage of the cyclic ring and the formation of linear pGpG. asm.org

| Parameter | Value | Reference |

|---|---|---|

| Km for c-di-GMP | 3.2 ± 0.3 µM | nih.gov |

| kcat | 0.67 ± 0.03 s⁻¹ | nih.gov |

The second major class of c-di-GMP phosphodiesterases contains an HD-GYP domain, characterized by a conserved motif of histidine, aspartate, glycine, tyrosine, and proline residues. nih.gov Unlike EAL domains, HD-GYP domains catalyze the complete hydrolysis of c-di-GMP into two molecules of guanosine monophosphate (GMP). nih.govplos.org This is a two-step reaction where c-di-GMP is first hydrolyzed to pGpG, which is then further cleaved into two GMP molecules. nih.govresearchgate.net

The catalytic mechanism of HD-GYP domains is also metal-dependent, often utilizing a binuclear or even a trinuclear iron center in the active site. nih.gov The conserved histidine and aspartate residues of the HD motif are involved in coordinating these metal ions. The hydrolysis is thought to proceed via a mechanism where metal-activated water molecules act as nucleophiles to attack the phosphodiester bonds of both c-di-GMP and the intermediate pGpG. researchgate.netnih.gov

| Feature | EAL Domain PDEs | HD-GYP Domain PDEs |

|---|---|---|

| Final Hydrolysis Product | pGpG | 2 x GMP |

| Catalytic Metal Ions | Typically Mg²⁺ or Mn²⁺ | Often Fe²⁺/Fe³⁺ |

| Catalytic Mechanism | One-step hydrolysis | Two-step hydrolysis (via pGpG intermediate) |

Roles of Oligoribonucleases (Orn) and Other Exoribonucleases in pGpG Degradation and Recycling of Guanine Nucleotides

The degradation of c-di-GMP by the majority of phosphodiesterases, specifically those containing an EAL domain, does not terminate at guanosine monophosphate (GMP). Instead, these enzymes hydrolyze c-di-GMP into the linear dinucleotide 5ʹ-phosphoguanylyl-(3ʹ,5ʹ)-guanosine, commonly known as pGpG. pnas.orgasm.orgresearchgate.net The subsequent breakdown of pGpG is a critical, yet distinct, enzymatic step required to complete the degradation cascade and recycle the guanine nucleotides back into the cellular pool.

The primary enzyme identified as responsible for hydrolyzing pGpG to two molecules of GMP in many bacteria, including Pseudomonas aeruginosa, is Oligoribonuclease (Orn). pnas.orgnih.govnih.gov Orn is a 3ʹ→5ʹ exonuclease that was initially recognized for its role in the final stages of mRNA turnover, where it degrades short RNA fragments of two to five nucleotides, termed nanoRNAs. pnas.orgnih.govelifesciences.org Its role in c-di-GMP signaling is equally vital. By efficiently degrading pGpG, Orn prevents its accumulation, which would otherwise lead to product inhibition of EAL-domain PDEs. nih.govnih.govelifesciences.org This feedback inhibition, if unchecked, would elevate intracellular c-di-GMP levels, leading to significant physiological changes such as increased biofilm formation. nih.govasm.org Studies have shown that mutant strains lacking Orn exhibit a massive increase in intracellular pGpG and a corresponding decrease in GMP, confirming Orn's central role in this pathway. nih.gov

While Orn is highly conserved in many bacterial phyla, it is absent in others that still utilize c-di-GMP signaling. In these organisms, other exoribonucleases, or "nanoRNases," serve as functional analogs to Orn. nih.govasm.org Systematic screening has identified a subset of RNases capable of hydrolyzing pGpG, including NrnA, NrnB, and NrnC. asm.orgresearchgate.net For instance, in Bacillus subtilis, a mutant lacking both NrnA and NrnB showed elevated c-di-GMP levels, indicating these enzymes are the primary means of pGpG degradation in that species. asm.org This demonstrates a conserved requirement for pGpG hydrolysis across different bacteria, where the terminal steps of RNA turnover and c-di-GMP signaling converge on a specific subset of exoribonucleases. asm.org

| Enzyme | Function | Organisms Where Studied | References |

|---|---|---|---|

| Oligoribonuclease (Orn) | Primary enzyme for pGpG hydrolysis; degrades nanoRNAs (2-5 nucleotides). | Pseudomonas aeruginosa, Vibrio cholerae, Escherichia coli | pnas.orgnih.gov |

| NrnA | Functional analog of Orn; hydrolyzes pGpG. | Bacillus subtilis, Bacillus anthracis | nih.govasm.org |

| NrnB | Functional analog of Orn; hydrolyzes pGpG. | Bacillus subtilis | asm.org |

| NrnC | Functional analog of Orn; hydrolyzes pGpG. | Bartonella birtlesii, Caulobacter crescentus | nih.govresearchgate.net |

Regulation of PDE Activity and Specificity

The activity of c-di-GMP phosphodiesterases is tightly controlled to ensure precise modulation of the second messenger's concentration. This regulation occurs through several distinct mechanisms.

Product Inhibition: As noted previously, a key regulatory mechanism for EAL-domain PDEs is product inhibition by pGpG. nih.govnih.gov The accumulation of the linear pGpG intermediate directly competes with c-di-GMP for binding to the enzyme's active site. nih.govpnas.org This competitive inhibition effectively slows down the rate of c-di-GMP degradation, leading to an increase in its intracellular concentration. nih.govpnas.org The activity of an efficient pGpG-degrading enzyme like Orn is therefore crucial to alleviate this inhibition and maintain c-di-GMP homeostasis. pnas.orgnih.gov

Allosteric Regulation: Many PDEs are multi-domain proteins that possess regulatory domains in addition to their catalytic EAL or HD-GYP domains. nih.govresearchgate.net These domains can bind allosteric effectors, which are molecules that bind to a site other than the active site to modulate enzyme activity. For example, the isolated EAL domain of the PDE YahA from E. coli exists in a monomer-dimer equilibrium, with the dimeric state being the active form. nih.gov The binding of the substrate, c-di-GMP, significantly increases the affinity for dimerization, indicating a thermodynamic coupling between substrate binding and enzyme activation. nih.gov This inherent property facilitates the modular combination of EAL domains with a wide array of sensory domains that can further influence this equilibrium. nih.gov

Control by Sensory Domains: A large number of PDEs are linked to N-terminal sensory domains that perceive specific environmental or cellular signals. frontiersin.orgnih.govresearchgate.net These domains, such as PAS, GAF, and REC, act as signal transducers. frontiersin.orgnih.gov Upon binding a specific ligand or receiving a signal (e.g., light, oxygen, nitric oxide, or phosphorylation), the sensory domain undergoes a conformational change that is transmitted to the catalytic domain, thereby activating or inhibiting PDE activity. nih.govpnas.org This allows bacteria to tailor their c-di-GMP levels in direct response to fluctuating external conditions. nih.gov This direct linkage of environmental sensing to c-di-GMP degradation provides a mechanism for rapid and specific cellular responses. nih.govnih.gov

Bifunctional Enzymes Possessing Both GGDEF and EAL/HD-GYP Domains

A significant number of proteins involved in c-di-GMP metabolism are bifunctional, containing both a DGC-associated GGDEF domain and a PDE-associated EAL or HD-GYP domain within the same polypeptide chain. nih.govnih.govmdpi.com This architecture presents a complex regulatory challenge: how to control two opposing enzymatic activities to avoid a futile cycle of synthesis and degradation. In practice, these enzymes rarely exhibit both activities simultaneously at high levels. Instead, they often function as highly regulated molecular switches, where one activity is dominant under specific conditions. mdpi.com

Factors Influencing Dominant Enzymatic Activity

The determination of whether a bifunctional enzyme primarily synthesizes or degrades c-di-GMP is governed by a variety of factors that tip the balance of its conformational state.

Accessory Sensory Domains: Similar to monofunctional enzymes, the most critical factor is often the input received by associated sensory domains. nih.govnih.gov These domains bind specific signals or ligands, which triggers a conformational change that preferentially activates either the GGDEF or the EAL domain. A notable example is the globin-coupled sensor protein DcpG, which contains a sensor globin domain linked to both GGDEF and EAL domains. pnas.org In this enzyme, the binding of nitric oxide (NO) to the heme cofactor activates the GGDEF domain (synthesis), while the binding of oxygen (O2) activates the EAL domain (degradation). pnas.org This allows the bacterium to differentially regulate c-di-GMP levels and biofilm formation in response to the gaseous environment.

Protein-Protein Interactions: The activity of bifunctional enzymes can also be modulated through interactions with other proteins. nih.govresearchgate.net For instance, the PDE activity of the quorum-sensing-controlled enzyme ScrC in Vibrio parahaemolyticus is stimulated at high cell density through its interaction with partner proteins ScrA and ScrB, which produce and bind a specific signal. nih.gov

Substrate/Ligand Binding: The binding of substrates or allosteric effectors to the catalytic domains themselves can influence the dominant activity. As discussed, GTP binding to the GGDEF domain can modulate EAL activity. asm.org In many cases, one of the two domains is catalytically inactive or "degenerate," serving a purely regulatory role by binding c-di-GMP or another ligand to control the activity of the functional domain. nih.gov

Ultimately, these factors work in concert to ensure that bifunctional enzymes act as precise, responsive switches, allowing bacteria to integrate multiple signals and fine-tune their c-di-GMP levels to adapt their physiology and behavior. pnas.orgoup.com

Molecular Mechanisms of Cyclic Di Gmp Sensing and Effector Systems

Diverse Classes of Cyclic-di-GMP Receptors and Effectors

Bacteria employ a wide array of receptors, or effectors, to sense intracellular c-di-GMP concentrations and translate this signal into a physiological response. asm.orgnih.gov These effectors are structurally and functionally diverse, ranging from protein domains that undergo conformational shifts upon binding c-di-GMP to RNA-based switches that control gene expression. nih.govnih.gov This diversity allows c-di-GMP to orchestrate a multitude of complex behaviors, including the transition between motile and sessile lifestyles, biofilm formation, and virulence. nih.govnih.gov

PilZ Domain Proteins: Cyclic-di-GMP Binding and Conformational Changes

First identified as a potential c-di-GMP binding motif through bioinformatics, the PilZ domain is now recognized as a major class of c-di-GMP receptors. nih.govebi.ac.ukasm.org These domains are typically found in cytoplasmic proteins and are involved in regulating processes like motility, exopolysaccharide synthesis, and cell-surface adhesion. ebi.ac.ukembopress.org

Binding of c-di-GMP to PilZ domains, which often occurs with high affinity (in the nanomolar to low micromolar range), is dependent on conserved sequence motifs, notably an RxxxR motif. embopress.orgwikipedia.org Structural studies, including NMR analyses of proteins like PA4608 from Pseudomonas aeruginosa, have revealed that c-di-GMP binding induces significant conformational changes. nih.govnih.gov In the apo (unbound) state, the c-di-GMP binding site may be inaccessible. nih.gov Upon binding, which can involve either a monomer or an intercalated dimer of c-di-GMP, the protein structure rearranges substantially. nih.govasm.org For example, the C-terminal helix can be ejected to expose the binding site, and the flexible N-terminal RxxxR motif wraps around the ligand. nih.govnih.gov This ligand-induced conformational switch creates new allosteric surfaces, which are thought to mediate downstream signaling by interacting with other proteins or cellular structures. nih.govebi.ac.uk

| PilZ Domain Protein | Organism | Function | Key Finding |

|---|---|---|---|

| YcgR | Escherichia coli | Regulates flagellum-based motility. ebi.ac.ukembopress.org | Binds c-di-GMP to control the flagellar motor. embopress.org |

| Alg44 | Pseudomonas aeruginosa | Part of the alginate biosynthesis machinery. embopress.org | Binds dimeric c-di-GMP. asm.org |

| PA4608 | Pseudomonas aeruginosa | Single-domain PilZ protein. nih.govnih.gov | Solution structure with c-di-GMP revealed major conformational changes upon binding. nih.govnih.gov |

| VCA0042/PlzD | Vibrio cholerae | PilZ domain protein. asm.orgebi.ac.uk | Crystal structure shows binding to a monomeric c-di-GMP molecule. asm.org |

Degenerate GGDEF and EAL Domains as Cyclic-di-GMP Binding Proteins

GGDEF and EAL domains are primarily known as the catalytic domains responsible for the synthesis and degradation of c-di-GMP, respectively. nih.govresearchgate.net However, a significant number of proteins contain versions of these domains with degenerated active site motifs, rendering them enzymatically inactive. nih.govnih.gov These degenerate domains have been repurposed as c-di-GMP receptors, adding another layer of complexity to the signaling network. asm.orgnih.gov

The GGDEF domains possess an allosteric inhibitory site (I-site), characterized by an RxxD motif, which can bind c-di-GMP to provide feedback inhibition in active enzymes. nih.gov In some proteins, this I-site is retained within a degenerate GGDEF domain, allowing it to function solely as a c-di-GMP sensor. nih.gov Similarly, degenerate EAL domains have been shown to bind c-di-GMP with high affinity. nih.govnih.gov Proteins like FimX and Filp from pathogenic bacteria contain both degenerate GGDEF and EAL domains and function as c-di-GMP receptors that regulate processes like twitching motility and virulence. nih.govapsnet.org In these cases, the degenerate domain binds c-di-GMP and allosterically regulates the activity of an associated output domain or protein partner. nih.govresearchgate.net For instance, the Pseudomonas fluorescens protein LapD uses a degenerate EAL domain to bind c-di-GMP, which triggers an "inside-out" signaling cascade that controls the localization of a large surface adhesin. nih.govplos.org

Cyclic-di-GMP-Responsive Riboswitches: Transcriptional and Translational Regulation

Beyond protein effectors, bacteria utilize RNA-based sensors called riboswitches to directly respond to c-di-GMP levels. nih.govnih.gov Riboswitches are structured non-coding RNA elements typically located in the 5' untranslated region (UTR) of messenger RNAs (mRNAs). nih.gov They directly bind small molecule metabolites, including c-di-GMP, causing a conformational change in the RNA structure that modulates the expression of downstream genes. nih.govannualreviews.org

Two major classes of c-di-GMP riboswitches have been identified (Class I and Class II). asm.orgresearchgate.net They are found upstream of genes involved in motility, biofilm formation, and even c-di-GMP metabolism itself. nih.govnih.gov Binding of c-di-GMP to the riboswitch aptamer domain, which can be incredibly tight with dissociation constants in the picomolar range, stabilizes a specific secondary structure. nih.gov This structural change can either terminate transcription prematurely by forming a terminator hairpin or block the ribosome binding site to inhibit translation initiation. nih.govasm.org This allows for a rapid and direct regulatory response to fluctuations in intracellular c-di-GMP concentrations, making riboswitches a critical component of c-di-GMP signaling pathways. nih.govnih.gov Recent studies have also revealed more complex mechanisms, such as a dual transcription-translation regulation by a single riboswitch. asm.org

| Riboswitch Class | Common Name | Regulatory Mechanism | Key Characteristic |

|---|---|---|---|

| Class I | GEMM motif nih.gov | Typically transcriptional termination or translational inhibition ('OFF' switch). nih.govresearchgate.net | Binds c-di-GMP with extremely high affinity (pM range). nih.gov |

| Class II | c-di-GMP-II asm.org | Can act as a transcriptional 'ON' switch or affect RNA processing. asm.orgresearchgate.net | Structurally distinct from Class I riboswitches. researchgate.net |

Kinases and Phosphorylases as Cyclic-di-GMP Targets

The regulatory reach of c-di-GMP extends to the post-translational control of enzyme activity, including that of certain kinases and phosphorylases. researchgate.netfrontiersin.org This mode of regulation allows for the rapid modulation of cellular processes in response to c-di-GMP signals. For example, c-di-GMP has been shown to co-activate the two-component transcriptional regulator DevR in Mycobacterium smegmatis. nih.gov In this system, c-di-GMP stimulates the phosphorylation of DevR by its cognate histidine kinase, DevS, which in turn enhances DevR's DNA-binding activity and helps the bacterium tolerate oxidative stress. nih.gov This demonstrates a novel crosstalk mechanism between c-di-GMP signaling and a two-component regulatory system. nih.govrsc.org

Furthermore, c-di-GMP has been identified as an activator of polynucleotide phosphorylase (PNPase), an enzyme involved in RNA processing and degradation. researchgate.netfrontiersin.org This interaction suggests that c-di-GMP can influence gene expression at the level of RNA stability, adding another layer to its regulatory functions. researchgate.net

Trigger Phosphodiesterases and Their Dual Regulatory Roles

A fascinating and relatively new class of c-di-GMP effectors are the "trigger phosphodiesterases" (PDEs). royalsocietypublishing.orgroyalsocietypublishing.org These are enzymatically active EAL domain proteins that, in addition to degrading c-di-GMP, also function as c-di-GMP-responsive effectors. royalsocietypublishing.org Unlike classical effectors that are allosterically regulated by a stable ligand, trigger PDEs directly interact with a macromolecular target, such as a transcription factor or a DNA promoter region. royalsocietypublishing.org

The binding and subsequent degradation of c-di-GMP by the trigger PDE modulates its interaction with the target, thereby controlling the target's activity. royalsocietypublishing.org In this dual-role mechanism, c-di-GMP acts as a regulatory ligand that is consumed in the process. royalsocietypublishing.org The E. coli proteins PdeL and PdeR are well-characterized examples. royalsocietypublishing.org PdeL, for instance, has an N-terminal DNA-binding domain and a C-terminal EAL domain. royalsocietypublishing.org It directly controls gene expression, with its PDE activity serving as the c-di-GMP sensing and effector function. royalsocietypublishing.org This unique mechanism, where the sensor is also an enzyme that degrades its own signal, is perfectly suited for creating sharp, switch-like transitions in regulatory circuits. royalsocietypublishing.orgnih.gov

Structural Biology of Cyclic-di-GMP-Effector Interactions

The specificity and efficacy of cyclic-di-GMP (c-di-GMP) signaling are deeply rooted in the precise molecular interactions between this second messenger and its protein effectors. Understanding these interactions at a structural level is paramount to deciphering how c-di-GMP orchestrates a wide array of cellular processes. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in providing high-resolution insights into these complex molecular dialogues.

Conformational Dynamics and Signal Transduction Pathways upon Cyclic-di-GMP Binding

The binding of c-di-GMP to an effector protein is not a static event but rather initiates a cascade of dynamic conformational changes that are essential for signal transduction. These changes can range from subtle rearrangements of loops and secondary structural elements to large-scale domain reorganizations and alterations in quaternary structure.

Mechanisms of Signal Transduction:

Relief of Autoinhibition: A prevalent mechanism is the relief of autoinhibition. In the absence of c-di-GMP, many effector proteins exist in a catalytically inactive or functionally "off" state due to intramolecular interactions. For example, in the receptor LapD, the GGDEF domain sterically blocks the c-di-GMP binding site on the EAL domain. nih.govplos.org The binding of c-di-GMP disrupts these inhibitory interactions, leading to protein activation. nih.govpnas.org

Domain Liberation and Reorientation: In more complex multi-domain proteins, c-di-GMP binding can lead to the liberation or reorientation of entire domains. The activation of the hybrid histidine kinase ShkA is a prime example, where c-di-GMP binding to one domain releases another domain from a constrained, inactive position, enabling catalysis. pnas.org This demonstrates that c-di-GMP can act by promoting domain dissociation as well as association. pnas.org

Inside-Out and Outside-In Signaling: Transmembrane receptors like LapD exemplify how c-di-GMP can mediate "inside-out" signaling. A change in the cytoplasmic c-di-GMP concentration is sensed by the intracellular domains, which then transmit a signal across the membrane to modulate the activity of a periplasmic domain. nih.govelifesciences.orgasm.org This signal transduction is often mediated by conserved domains like the HAMP domain, which acts as a flexible linker. nih.govasm.org Conversely, some systems can also exhibit "outside-in" signaling, where an external signal influences the cytoplasmic c-di-GMP machinery. asm.org

Modulation of Protein-Protein Interactions: A crucial consequence of c-di-GMP-induced conformational changes is the altered ability of the effector protein to interact with other proteins. In Pseudomonas fluorescens, high levels of c-di-GMP promote the binding of LapD to the periplasmic protease LapG, sequestering it and preventing the cleavage of a surface adhesin. elifesciences.org In Escherichia coli, c-di-GMP binding to the PilZ domain of YcgR stimulates its interaction with the flagellar motor, causing a switch from motility to sessility. nih.gov

The intricate interplay between c-di-GMP binding, conformational dynamics, and the subsequent modulation of protein function or interaction networks forms the basis of how this simple second messenger can elicit highly specific and complex physiological responses.

Specificity of Cyclic-di-GMP Signaling Networks

A central paradox in the field of c-di-GMP signaling is how a single, diffusible second messenger can regulate a multitude of distinct and often opposing cellular processes with high fidelity. Bacteria can possess dozens of DGCs and PDEs, yet the activation of a specific DGC often leads to a specific phenotypic output without globally affecting all c-di-GMP-dependent pathways. asm.orgbiorxiv.org This specificity is achieved through a combination of strategies, including the functional compartmentalization of signaling modules and the orchestration of complex protein-protein interaction networks. researchgate.netnih.gov

Multiplicity and Non-Overlapping Functions of DGCs and PDEs

The sheer number of genes encoding DGCs and PDEs in many bacterial genomes points towards a high degree of specialization. biorxiv.orgnih.govasm.org Rather than contributing to a single, homogenous cellular pool of c-di-GMP, many of these enzymes appear to have distinct, non-overlapping functions. asm.orgbiorxiv.orgpnas.org

Evidence for Functional Specificity:

Specific Knockout Phenotypes: A key piece of evidence for functional specificity comes from genetic studies. The deletion of a single DGC or PDE gene can result in a highly specific phenotype, such as a defect in a particular type of biofilm formation or motility, without altering the total cellular concentration of c-di-GMP. asm.orgasm.orgoup.com This strongly suggests that the c-di-GMP produced or degraded by that specific enzyme acts locally. oup.complos.org

Differential Expression and Regulation: The expression of DGCs and PDEs is often tightly regulated in response to specific environmental cues or during different growth phases. frontiersin.orgresearchgate.net This temporal and condition-dependent expression ensures that specific enzymes are active only when their corresponding output is required. For instance, in Streptomyces venezuelae, different DGCs and PDEs yield distinct transcriptional profiles, indicating they control characteristic sets of genes. biorxiv.org

Distinct Sensory Domains: Most DGCs and PDEs are modular proteins that possess N-terminal sensory domains (e.g., PAS, GAF) which perceive a wide range of signals, from light and oxygen to small molecules. biorxiv.orgresearchgate.net The diversity of these input domains allows individual enzymes to respond to unique stimuli, thereby linking specific environmental conditions to specific c-di-GMP-mediated outputs. biorxiv.orgresearchgate.net

Redundant yet Specialized Functions: Even when enzymes appear to have overlapping functions, there is often an underlying specialization. In Listeria monocytogenes, the three putative PDEs have partially redundant functions in degrading c-di-GMP, but their combined action is necessary for the precise control of motility and exopolysaccharide synthesis. plos.org Similarly, studies in Vibrio cholerae show that while multiple DGCs can influence biofilm formation, they do so with different potencies and potentially through different downstream effectors. pnas.org

Protein-Protein Interactions and Scaffolding in Localized Signaling

The primary mechanism for achieving signaling specificity is the formation of localized signaling complexes through direct protein-protein interactions. asm.orgoup.com These interactions bring DGCs, PDEs, and their specific effector targets into close proximity, effectively creating insulated signaling microenvironments or "pools" of c-di-GMP. frontiersin.orgresearchgate.net

Key Roles of Protein-Protein Interactions:

Scaffolding and Co-localization: DGCs and PDEs can act as scaffolds, physically recruiting their cognate effector proteins. oup.comresearchgate.net This co-localization ensures that the c-di-GMP synthesized by a particular DGC is delivered efficiently to its intended target, while nearby PDEs can act as "sinks" to prevent the signal from diffusing away and activating other pathways. researchgate.net The regulation of cellulose (B213188) synthase in E. coli is a well-studied example, where the DGC and PDE are brought into a complex with the synthase machinery. oup.com

Regulatory Interactions: Protein-protein interactions within these complexes are not merely for scaffolding; they are often regulatory. oup.com The interaction between a DGC and its effector can be required for the DGC's catalytic activity. For example, in the Lap system of Pseudomonas fluorescens, the DGC GcbC is only active when it is in a complex with its effector, LapD. oup.com In other cases, an effector can recruit and activate its own "private" DGC. oup.com

Formation of Multi-protein Signaling Hubs: Systematic analyses of protein-protein interactions have revealed that DGCs and PDEs can form extensive and complex interaction networks. asm.org In E. coli, a core network of interacting DGCs and PDEs has been identified that is central to biofilm regulation. asm.org These hubs can integrate multiple signals and coordinate complex responses. In contrast, some DGCs and PDEs appear to be "lonely players," not engaging in these large networks, suggesting they may function in more linear, dedicated pathways. asm.org

Role of Inactive Domains: Even enzymatically inactive GGDEF or EAL domains can play crucial roles in signaling by mediating protein-protein interactions. nih.govbiorxiv.org These "degenerate" domains can act as c-di-GMP receptors or as platforms for assembling larger regulatory complexes, adding another layer of complexity and specificity to the signaling network. asm.orgnih.gov For instance, the catalytically inactive GGDEF domain protein YciR in E. coli acts as a scaffold, interacting with the transcriptional regulator MlrA to control biofilm formation. nih.gov

Interactive Table: Protein-Protein Interactions in Localized c-di-GMP Signaling

| Interacting Proteins | Organism | Function | Mechanism | Reference(s) |

| GcbC and LapD | Pseudomonas fluorescens | Biofilm Formation | LapD (effector) binds to and activates the DGC GcbC, creating a localized c-di-GMP signal for LapD itself. | oup.com |

| PdeR, DgcM, and MlrA | Escherichia coli | Biofilm Formation | The PDE PdeR acts as a "trigger" enzyme, inhibiting the DgcM-MlrA complex that stimulates csgD expression. | researchgate.netoup.com |

| PgaC and PgaD | Escherichia coli | Exopolysaccharide Synthesis | c-di-GMP binding to both PgaC and PgaD stabilizes their interaction, promoting glycosyltransferase activity. | embopress.org |

| RpfG and GGDEF proteins | Xanthomonas campestris | Motility Regulation | The PDE RpfG interacts with specific DGCs to regulate pilus-dependent motility, a role distinct from its enzymatic activity. | nih.gov |

| WspR and WspE | Pseudomonas aeruginosa | Biofilm Formation | The kinase WspE phosphorylates the DGC WspR within a chemosensory complex, activating c-di-GMP synthesis. | researchgate.netresearchgate.net |

Physiological and Regulatory Roles of Cyclic Di Gmp in Bacterial Lifestyles

Regulation of Motility (Flagellar and Pilus-Dependent)

High intracellular levels of cyclic-di-GMP are generally associated with a reduction in bacterial motility, promoting a sessile lifestyle. asm.orgnih.govasm.org This regulation occurs at multiple levels, affecting both the synthesis and the function of motility appendages like flagella and pili. asm.org The transition from a motile to a sessile state is a key step in the initiation of biofilm formation and is tightly controlled by cyclic-di-GMP signaling. nih.gov

In many bacterial species, elevated cyclic-di-GMP levels repress the expression of genes required for flagellar biosynthesis. asm.org For instance, in Pseudomonas aeruginosa, high cyclic-di-GMP levels inhibit swarming motility. asm.org This repression can be mediated by various effector proteins that bind cyclic-di-GMP and subsequently interact with components of the flagellar motor or regulatory proteins. nih.gov In Caulobacter crescentus, the DGC PleD plays a crucial role in controlling the ejection of the flagellum, a critical step in its motile-to-sessile transition. asm.org

Cyclic-di-GMP also influences pilus-dependent motility. Type IV pili are involved in a form of surface motility known as twitching. In P. aeruginosa, the cyclic-di-GMP receptor FimX, a degenerate GGDEF-EAL domain protein, represses type IV pili function upon binding to cyclic-di-GMP. nih.gov This inhibition of both flagellar and pilus-based motility effectively anchors the bacteria to a surface, facilitating the subsequent stages of biofilm development.

Table 1: Regulation of Bacterial Motility by Cyclic-di-GMP

| Bacterial Species | Motility Type | Effect of High c-di-GMP | Key Effector(s)/Regulator(s) |

|---|---|---|---|

| Pseudomonas aeruginosa | Swarming (Flagellar) | Repression | MotAB stator complex asm.org |

| Pseudomonas aeruginosa | Twitching (Type IV Pili) | Repression | FimX nih.gov |

| Caulobacter crescentus | Swimming (Flagellar) | Inhibition/Flagellar Ejection | PleD asm.org |

| Salmonella Typhimurium | Swimming (Flagellar) | Inhibition | YcgR nih.gov |

| Escherichia coli | Swimming (Flagellar) | Inhibition | YcgR nih.gov |

Control of Biofilm Formation and Dispersal

The formation of biofilms, which are structured communities of bacterial cells encased in a self-produced matrix, is a hallmark of cyclic-di-GMP signaling. asm.orgnih.gov High intracellular concentrations of this second messenger are a primary trigger for the production of the biofilm matrix and the development of complex, three-dimensional structures. nih.govasm.org Conversely, a decrease in cyclic-di-GMP levels can lead to the dispersal of biofilms, releasing planktonic cells to colonize new environments. asm.org

A key function of cyclic-di-GMP in biofilm formation is the upregulation of genes involved in the synthesis of extracellular polymeric substances (EPS) and various adhesins. frontiersin.orgresearchgate.net These molecules are the primary components of the biofilm matrix, providing structural integrity and facilitating attachment to surfaces and to other cells. nih.gov

In P. aeruginosa, high cyclic-di-GMP levels induce the production of the polysaccharides Pel and Psl, which are critical for the initial attachment and maturation of biofilms. asm.orgnih.gov The regulation of Pel production involves the c-di-GMP receptor PelD, whose binding to the second messenger is essential for polysaccharide synthesis. taylorandfrancis.com Similarly, in Gluconacetobacter xylinus, cyclic-di-GMP was first identified as an allosteric activator of cellulose (B213188) synthase, a key enzyme in EPS production. asm.orgnih.gov

Beyond polysaccharides, cyclic-di-GMP also controls the expression of proteinaceous adhesins. In P. aeruginosa, the CdrA adhesin is a component of the biofilm matrix that is transcriptionally induced by high levels of cyclic-di-GMP. nih.gov CdrA functions by binding to Psl and Pel polysaccharides, cross-linking them to reinforce the biofilm matrix. nih.gov

The increased production of adhesins and EPS under high cyclic-di-GMP conditions directly promotes cell-cell aggregation, a critical step in the development of a mature biofilm community. frontiersin.org This aggregation allows for the formation of microcolonies, which are the initial building blocks of the complex three-dimensional architecture of a biofilm. nih.gov

In Erwinia amylovora, elevated levels of cyclic-di-GMP lead to a phenotype of autoaggregation, where cells clump together in liquid culture. frontiersin.org This is a direct consequence of increased cell-cell interactions mediated by surface molecules whose production is controlled by cyclic-di-GMP. While this aggregation is a component of biofilm formation, excessively high levels of cyclic-di-GMP can sometimes lead to such strong aggregation that it impairs the ability of cells to interact with and colonize surfaces effectively. frontiersin.org In the intracellular pathogen Ehrlichia chaffeensis, cyclic-di-GMP signaling regulates the aggregation of bacteria within host cells, forming structures known as morulae. nih.gov

The concerted production of various matrix components, orchestrated by cyclic-di-GMP, ultimately determines the architecture of the mature biofilm. frontiersin.org The biofilm matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), encases the bacterial community, protecting it from environmental stresses and antimicrobial agents. nih.govnih.gov

High cyclic-di-GMP levels promote the expression of genes necessary for the synthesis and secretion of these matrix components. taylorandfrancis.com The specific composition of the matrix can vary between bacterial species and even between different strains, leading to a diversity of biofilm architectures. In P. aeruginosa, the interplay between Pel and Psl polysaccharides, along with proteins like CdrA, all under the control of cyclic-di-GMP, results in the formation of characteristic mushroom-shaped structures in mature biofilms. nih.govnih.gov The regulation of matrix production is a dynamic process, allowing the biofilm to adapt its structure in response to changing environmental conditions. frontiersin.org

Table 2: Role of Cyclic-di-GMP in Biofilm Matrix Production

| Bacterial Species | Matrix Component(s) | Regulatory Effect of High c-di-GMP |

|---|---|---|

| Pseudomonas aeruginosa | Pel and Psl polysaccharides, CdrA adhesin | Upregulation of production nih.govnih.gov |

| Gluconacetobacter xylinus | Cellulose | Allosteric activation of synthase asm.org |

| Salmonella Typhimurium | Cellulose, Curli fimbriae | Increased production nih.gov |

| Escherichia coli | Cellulose, Curli fimbriae | Increased expression nih.gov |

| Vibrio cholerae | Vps exopolysaccharide | Upregulation of production nih.gov |

Modulation of Virulence and Pathogenesis

The role of cyclic-di-GMP in bacterial virulence is complex and highly dependent on the specific pathogen and the context of the infection. nih.govnih.govadvancedsciencenews.com It can act as either a pro-virulence or an anti-virulence signal, often by controlling the expression of virulence factors and by mediating the transition between acute and chronic infection states. nih.govannualreviews.org The intricate network of DGCs and PDEs in many pathogens allows for fine-tuned regulation of virulence in response to host environments. advancedsciencenews.com

Cyclic-di-GMP signaling pathways can directly or indirectly regulate the expression of a wide range of virulence factors, including toxins, secretion systems, and enzymes that contribute to host tissue damage. caister.comannualreviews.orgnih.gov The regulatory mechanisms are diverse and can occur at the transcriptional, post-transcriptional, or post-translational level. nih.gov

In many Gram-negative pathogens, the Type III Secretion System (T3SS) is a key virulence factor that injects effector proteins directly into host cells. caister.com The regulation of T3SS by cyclic-di-GMP varies among pathogens. For example, in Erwinia amylovora, low levels of cyclic-di-GMP are required for the expression of T3SS genes during the initial stages of host colonization. caister.com In contrast, higher levels of cyclic-di-GMP are needed later in the infection to promote the production of exopolysaccharides and degradative enzymes. caister.com This temporal regulation highlights how cyclic-di-GMP can coordinate different stages of pathogenesis.

The influence of cyclic-di-GMP on virulence is not limited to secretion systems. It can also control the production of other virulence-associated factors. For instance, in some bacteria, cyclic-di-GMP signaling is linked to the production of toxins and other secreted enzymes that are crucial for establishing and maintaining an infection. nih.gov The specific virulence genes regulated by cyclic-di-GMP are unique to each pathogen, underscoring the diversity of this signaling network's role in bacterial pathogenesis. nih.govadvancedsciencenews.com

Table 3: Examples of Virulence Regulation by Cyclic-di-GMP

| Pathogen | Virulence Factor/Process | Effect of c-di-GMP Level | Stage of Infection |

|---|---|---|---|

| Erwinia amylovora | Type III Secretion System (T3SS) | Low c-di-GMP promotes expression | Early colonization caister.com |

| Erwinia amylovora | Exopolysaccharide/Degradative Enzymes | High c-di-GMP promotes production | Later establishment caister.com |

| Vibrio cholerae | Toxin-coregulated pilus (TCP), Cholera toxin (CTX) | Low c-di-GMP promotes expression | Acute infection |

| Vibrio cholerae | Biofilm formation | High c-di-GMP promotes formation | Environmental persistence/Transmission |

| Pseudomonas aeruginosa | Acute virulence factors (e.g., T3SS) | Low c-di-GMP often associated with expression | Acute infection |

| Pseudomonas aeruginosa | Biofilm formation, Alginate production | High c-di-GMP promotes production | Chronic infection |

Host Colonization and Adaptation

Cyclic-di-GMP signaling is a fundamental factor in the ability of bacteria to colonize and adapt to host environments, a process critical for both symbiotic and pathogenic interactions. ull.esdntb.gov.ua Elevated levels of c-di-GMP are frequently associated with enhanced biofilm formation, a key strategy for persistence within a host. ull.esresearchgate.net Research has demonstrated that mutations leading to an upregulation of c-di-GMP can increase a bacterium's ability to associate with a host. ull.esresearchgate.net For instance, experimental evolution studies with Pseudomonas lurida and the nematode Caenorhabditis elegans have shown that improved persistence in the host is linked to increased biofilm formation driven by higher c-di-GMP levels. ull.esresearchgate.net This principle extends across various host-microbe interactions, from plants to humans, highlighting c-di-GMP as a core component of host adaptation. ull.esresearchgate.netnih.gov

In pathogenic contexts, c-di-GMP modulates the expression of virulence factors. While high c-di-GMP levels often promote a sessile, biofilm-associated state conducive to chronic infections, lower levels can be associated with the expression of factors required for acute infection and motility. asm.org For example, in some pathogens, a decrease in c-di-GMP is necessary for the expression of certain virulence factors. asm.org The intricate control of c-di-GMP levels allows bacteria to navigate the different stages of infection, from initial attachment and colonization to dissemination.

| Bacterium | Host | Role of High c-di-GMP | Research Finding |

| Pseudomonas lurida | Caenorhabditis elegans | Increased persistence and host association | Mutations upregulating c-di-GMP consistently enhanced the bacterium's ability to persist within the nematode host. ull.esresearchgate.net |

| Pseudomonas species | Various (plants to humans) | Adaptation to host environments | Comparative genomics suggest that c-di-GMP signaling is a common mechanism underlying adaptation to a wide range of hosts. ull.esresearchgate.net |

| Vibrio fischeri | Hawaiian bobtail squid | Colonization of the light organ | Both motility and biofilm formation, which are regulated by c-di-GMP, are essential for successful colonization. nih.gov |

Influence on Cell Cycle Progression and Differentiation

Cyclic-di-GMP acts as a key regulatory molecule in the bacterial cell cycle and cellular differentiation processes. nih.govasm.org It coordinates chromosome replication with morphogenesis, ensuring that cell division is properly timed with developmental programs. nih.gov In the asymmetrically dividing bacterium Caulobacter crescentus, oscillating levels of c-di-GMP function in a manner analogous to cyclins in eukaryotes. nih.gov A surge in c-di-GMP concentration during the G1-S transition directly interacts with the essential cell cycle kinase CckA, switching its activity from a kinase to a phosphatase. nih.gov This switch is a critical step that permits the initiation of DNA replication and the progression of the cell cycle. nih.gov

Furthermore, c-di-GMP plays a crucial role in developmental processes such as the formation of cysts and other differentiated cell types. In Azotobacter vinelandii, an increase in c-di-GMP levels is essential for the formation of desiccation-resistant cysts. asm.org Similarly, in Myxococcus xanthus, a certain threshold of c-di-GMP is required for the development of spore-filled fruiting bodies under nutrient-limiting conditions. asm.org This indicates that c-di-GMP is a central signaling molecule that bacteria utilize to enter into and progress through complex developmental programs in response to environmental cues.

| Organism | Process | Mechanism of c-di-GMP Action | Consequence |

| Caulobacter crescentus | Cell Cycle Progression | Binds to and modulates the activity of the CckA kinase. nih.gov | An upshift in c-di-GMP during the G1-S transition allows for the initiation of chromosome replication. nih.gov |

| Agrobacterium tumefaciens | Cell Cycle Control | Conserved mechanism of c-di-GMP-mediated control. nih.gov | Coordinates virulence and cell proliferation. nih.gov |

| Azotobacter vinelandii | Cyst Formation | Levels of c-di-GMP increase upon induction of encystment. asm.org | Essential for the successful differentiation into cysts. asm.org |

| Myxococcus xanthus | Fruiting Body Formation | A minimum threshold level of c-di-GMP is required. asm.org | Accumulation of c-di-GMP is necessary for this developmental process under nutrient limitation. asm.org |

Regulation of Metabolic Fluxes and Carbon Utilization

Cyclic-di-GMP signaling is intricately linked to the regulation of bacterial metabolism, particularly the control of carbon metabolic pathways. asm.orgnih.gov In Salmonella enterica serovar Typhimurium, high concentrations of c-di-GMP can redirect carbon flux. asm.orgnih.gov Specifically, elevated c-di-GMP levels have been shown to decrease the transcription of genes encoding for the phosphoenolpyruvate:carbohydrate phosphotransferase systems (PTS), which are responsible for the uptake of sugars like glucose, mannose, and fructose. nih.govajou.ac.kr

Concurrently, high c-di-GMP levels can upregulate the transcription of genes involved in gluconeogenesis. nih.gov This shift from glycolysis towards gluconeogenesis is significant because the end products of gluconeogenesis are precursors for the synthesis of extracellular polysaccharides, which are key components of the biofilm matrix. asm.orgnih.gov This dual-purpose signaling allows bacteria to coordinate their metabolic state with their lifestyle, promoting biofilm formation when conditions are favorable. asm.org In Pseudomonas aeruginosa, c-di-GMP signaling is a major determinant of metabolic activity, with high levels leading to a rapid expenditure of energy on exopolysaccharide production, resulting in a subsequent state of low metabolic activity, which is a hallmark of mature biofilms. nih.govresearchgate.net

| Bacterium | Metabolic Process | Effect of High c-di-GMP | Regulatory Outcome |

| Salmonella enterica serovar Typhimurium | Carbon Metabolism | Downregulates PTS genes for sugar uptake and upregulates gluconeogenesis genes. nih.govajou.ac.kr | Rewires carbon flux from glycolysis to gluconeogenesis, providing precursors for biofilm matrix production. asm.org |

| Pseudomonas aeruginosa | Overall Metabolic Activity | Forces rapid energy expenditure on exopolysaccharide synthesis. nih.govresearchgate.net | Leads to a low metabolic state characteristic of mature biofilms. nih.govresearchgate.net |

Response to Environmental Cues and Stress Adaptations (e.g., Nutrient Availability, Desiccation)

Bacteria utilize the c-di-GMP signaling network to sense and respond to a wide variety of environmental cues and stresses. caister.comnih.gov Changes in nutrient availability, oxygen levels, light, and physical stresses like desiccation can all lead to alterations in intracellular c-di-GMP levels, triggering appropriate adaptive responses. caister.comnih.gov The transition from a motile to a sessile, biofilm-forming lifestyle, which is often regulated by high c-di-GMP, is a key adaptation to many environmental challenges. nih.gov Biofilms provide protection from nutrient limitation, desiccation, and other harsh conditions. nih.gov

In Bacillus subtilis, c-di-GMP levels vary among different cellular subtypes, suggesting a role for this signaling molecule in guiding differentiation in response to environmental conditions. asm.org The synthesis and degradation of c-di-GMP are carried out by enzymes that often contain sensory domains capable of detecting specific environmental signals. caister.com This allows for a direct link between environmental perception and the regulation of cellular processes. For instance, in extreme acidophilic bacteria, the c-di-GMP signaling network is crucial for transducing environmental signals into biofilm-related responses, which are vital for survival in their harsh habitats. researchgate.net

| Environmental Cue/Stress | Bacterial Response | Role of c-di-GMP | Example Organism |

| Surface Contact | Initiation of Biofilm Formation | Upregulation of c-di-GMP synthesis. nih.gov | Pseudomonas aeruginosa |

| Nutrient Limitation | Fruiting Body Formation | Accumulation of c-di-GMP to a threshold level. asm.org | Myxococcus xanthus |

| Desiccation | Cyst Formation | Increased levels of c-di-GMP. asm.org | Azotobacter vinelandii |

| Extreme Acidity | Biofilm-related responses | Transduces environmental signals to regulate biofilm formation. researchgate.net | Acidophilic bacteria (e.g., Acidithiobacillus) |

Antibiotic Production and Resistance Mechanisms

Cyclic-di-GMP signaling plays a significant role in both the production of antibiotics and the mechanisms of antibiotic resistance in bacteria. The regulation of biofilm formation by c-di-GMP is itself a major contributor to antibiotic tolerance, as bacteria within biofilms can be up to 1,000 times less susceptible to antimicrobial agents compared to their planktonic counterparts. nih.govnih.gov

Beyond its role in biofilm formation, c-di-GMP can also directly influence antibiotic resistance. In Pseudomonas aeruginosa, the transcriptional regulator BrlR, which is responsive to c-di-GMP, increases the expression of genes encoding multidrug efflux pumps, thereby contributing to the resistance of biofilm cells to antibiotics. nih.gov Furthermore, c-di-GMP signaling is integrated into the regulatory networks that control the production of antimicrobial compounds. In Rhodobacterales strain Y4I, a QS system that is intertwined with c-di-GMP signaling governs the biosynthesis of the antimicrobial indigoidine (B1217730). frontiersin.orgnsf.gov This demonstrates that c-di-GMP can act as a switch that not only controls defensive strategies like biofilm formation but also offensive measures such as the production of antimicrobial agents.

| Bacterium | Process | Role of c-di-GMP | Mechanism |

| Pseudomonas aeruginosa | Antibiotic Resistance | High c-di-GMP levels contribute to tolerance. nih.gov | Regulates biofilm formation and expression of multidrug efflux pumps via the BrlR transcriptional regulator. nih.gov |

| Rhodobacterales strain Y4I | Antibiotic Production | Integrated into the QS network controlling indigoidine biosynthesis. frontiersin.orgnsf.gov | Influences the expression of genes involved in the synthesis of the antimicrobial indigoidine. frontiersin.orgnsf.gov |

Advanced Methodological Approaches in Cyclic Di Gmp Research

Analytical Techniques for Cyclic-di-GMP Quantification

A variety of methods are employed to detect and quantify c-di-GMP in biological samples, each offering distinct advantages in terms of sensitivity, specificity, and applicability to in vivo or in vitro systems.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a gold standard for the accurate and sensitive quantification of c-di-GMP from complex biological matrices such as bacterial cell extracts. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The methodology involves the extraction of nucleotides from bacterial cells, followed by chromatographic separation, typically using reversed-phase columns, to resolve c-di-GMP from other cellular components. springernature.comnih.gov The separated c-di-GMP is then introduced into the mass spectrometer, where it is ionized and fragmented. Specific precursor and product ion transitions are monitored, providing a high degree of specificity and allowing for precise quantification. nih.gov The development of robust LC-MS/MS methods has been instrumental in determining the intracellular concentrations of c-di-GMP in various bacterial species under different growth conditions. researchgate.net

Fluorescent Biosensors for In Vivo Detection and Real-time Monitoring

To overcome the limitations of methods that require cell lysis, genetically encoded fluorescent biosensors have been developed for the in vivo detection and real-time monitoring of c-di-GMP dynamics within living cells. frontiersin.orgresearchgate.net These biosensors are typically based on c-di-GMP-responsive elements, such as riboswitches or protein domains, fused to fluorescent reporter proteins. nih.govacs.org One common strategy involves the use of RNA-based biosensors that couple a c-di-GMP-binding aptamer to a fluorophore-binding aptamer, such as Spinach. nih.gov Binding of c-di-GMP to the sensor induces a conformational change that allows the fluorophore to bind and become fluorescent, providing a direct readout of intracellular c-di-GMP concentrations. nih.gov These tools have enabled researchers to study the spatiotemporal dynamics of c-di-GMP signaling in response to various stimuli and across different cellular contexts. frontiersin.orgresearchgate.net

Below is an interactive data table summarizing the characteristics of a Vc2-Spinach RNA-based fluorescent biosensor for c-di-GMP.

| Parameter | Value | Reference |

| Ligand | c-di-GMP | nih.gov |

| Apparent Kd | 1,000 ± 150 nM | nih.gov |

| Temperature | 37 °C | nih.gov |

| MgCl2 Concentration | 3 mM | nih.gov |

Electrophoretic Mobility Shift Assays (EMSA) for Ligand-RNA Interactions

Electrophoretic mobility shift assays (EMSA), also known as gel shift assays, are a fundamental technique for studying the interactions between RNA molecules and ligands, including c-di-GMP and its riboswitches. nih.govnih.gov The principle of EMSA is based on the difference in electrophoretic mobility between a free RNA probe and the RNA-ligand complex. nih.gov When a labeled RNA probe corresponding to a c-di-GMP riboswitch is incubated with c-di-GMP, the formation of a complex results in a retarded migration through a non-denaturing polyacrylamide gel compared to the free RNA. nih.gov This "shift" in mobility provides qualitative evidence of binding and can be used to determine binding affinities and specificities through competition assays. nih.gov While traditionally used for protein-RNA interactions, EMSA is a valuable tool for characterizing the direct binding of small molecules like c-di-GMP to their RNA targets. nih.gov

Circular Dichroism (CD) Spectroscopy for Enzyme Activity and Oligomeric States

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the structural properties of biomolecules, including proteins and nucleic acids. nih.gov In the context of c-di-GMP research, CD spectroscopy can be utilized to study changes in the secondary structure of enzymes involved in c-di-GMP metabolism upon substrate or effector binding. Furthermore, it can provide insights into the oligomeric state of c-di-GMP itself, which is known to form intercalated dimers. researchgate.net Isotope labeling can be employed in CD spectroscopy to distinguish the signals from different components in a complex, a technique that has been demonstrated for studying protein-protein interactions. nih.gov While not a direct quantification method for c-di-GMP concentration in cell extracts, CD spectroscopy offers valuable information on the structural consequences of c-di-GMP signaling.

Stable Isotope Labeling Applications utilizing Cyclic-di-GMP-13C2,15N4

The synthesis of isotopically labeled versions of c-di-GMP, such as this compound, has opened up new avenues for highly accurate and precise quantification of this second messenger.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is a definitive method for the absolute quantification of analytes in a sample. This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. nih.govunimi.it For the absolute quantification of c-di-GMP, a known amount of a stable isotope-labeled standard, such as 13C20,15N10-Cyclic di-GMP, is spiked into the biological sample prior to extraction and analysis by LC-MS/MS. nih.govglpbio.com

The isotopically labeled standard serves as an ideal internal standard because it co-elutes with the endogenous, unlabeled c-di-GMP and experiences the same matrix effects and ionization suppression during mass spectrometric analysis. unimi.it By measuring the ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard, a highly accurate and precise determination of the absolute concentration of c-di-GMP in the original sample can be achieved. nih.gov This approach corrects for variations in sample preparation and instrument response, making it a superior method for obtaining reliable quantitative data. unimi.it

A study quantifying c-di-GMP in Vibrio cholerae utilized [13C]c-di-GMP as an internal standard. The distinct mass-to-charge ratios (m/z) for the labeled and unlabeled forms allowed for their simultaneous detection and quantification. nih.gov

Below is an interactive data table detailing the mass-to-charge ratios used for the detection of unlabeled and 13C-labeled c-di-GMP.

| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) | Reference |

| [12C]c-di-GMP | 689.16 | 344.31 | nih.gov |

| [13C]c-di-GMP | 709.16 | 354.31 | nih.gov |

Metabolic Flux Analysis and Metabolomics employing Isotopic Tracers

The use of stable isotopes, such as ¹³C and ¹⁵N, is central to metabolic flux analysis (MFA) and metabolomics studies of cyclic-di-GMP (c-di-GMP). These approaches allow researchers to trace the flow of atoms through metabolic pathways, providing quantitative insights into the rates of synthesis and degradation of this second messenger.

Isotopically labeled precursors, such as ¹³C- and ¹⁵N-labeled glucose or glutamine, are introduced into cellular systems. nih.govresearchgate.netf1000research.com The labels are incorporated into GTP, the precursor for c-di-GMP synthesis, and subsequently into c-di-GMP itself. By tracking the mass shifts of these molecules using mass spectrometry, the rates of metabolic pathways can be determined. energy.govnih.gov This technique, often referred to as ¹³C-MFA, provides a detailed picture of the cellular metabolic state. nih.govnih.gov

Metabolomics studies employing isotopic tracers have been instrumental in identifying and quantifying metabolites involved in and affected by c-di-GMP signaling. nih.govresearchgate.netnih.gov The use of fully ¹³C-labeled metabolomes helps in distinguishing biological compounds from experimental artifacts and aids in the accurate determination of molecular formulas. nih.govresearchgate.net

| Tracer Compound | Analytical Technique | Key Findings |

| [1,2-¹³C₂]glucose | Mass Spectrometry | Provided precise estimations for glycolysis and the pentose phosphate pathway. nih.govresearchgate.net |

| [U-¹³C₅]glutamine | Mass Spectrometry | Identified as the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net |

| ¹³C-inulin | Stable Isotope Resolved Metabolomics (SIRM) | Revealed dynamic enrichment of ¹³C-metabolites in gut microbiome-host organ communication. nih.gov |

NMR Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of c-di-GMP and its interactions with effector proteins. The use of isotopically labeled c-di-GMP, such as Cyclic-di-GMP-¹³C₂,¹⁵N₄, significantly enhances the sensitivity and resolution of NMR experiments.

¹³C- and ¹⁵N-labeling allows for the application of advanced NMR techniques, such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), to trace the carbon backbone of the molecule and identify through-bond connectivities. nih.gov These methods provide extensive information about the molecular framework, which is crucial for both database matching and de novo structure determination. nih.gov Structural and functional studies have been pivotal in understanding the catalytic mechanisms and regulatory principles of the proteins involved in c-di-GMP signaling. nih.gov

Tracking Biosynthesis and Degradation Pathways In Vivo

Real-time tracking of c-di-GMP biosynthesis and degradation in living cells is essential for understanding its dynamic regulation. Genetically encoded biosensors, often based on fluorescent proteins, have been developed to monitor dynamic changes in intracellular c-di-GMP concentrations with high temporal and spatial resolution. nih.govnih.gov

These biosensors can be calibrated by correlating their fluorescence intensity with cellular c-di-GMP concentrations measured by methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov This allows for the observation of oscillations in c-di-GMP levels during different stages of the cell cycle and in response to various environmental cues. nih.gov Time-lapse microscopy using these biosensors has revealed the differential spatial and temporal distribution of diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), the enzymes responsible for c-di-GMP synthesis and degradation, respectively. nih.gov

Genetic and Genomic Approaches

Gene Deletion and Overexpression Studies for Functional Characterization

A primary approach to unraveling the function of genes involved in c-di-GMP metabolism is through systematic gene deletion and overexpression studies. plos.orgnih.gov By deleting or overexpressing genes encoding DGCs and PDEs, researchers can observe the resulting phenotypic changes, such as alterations in biofilm formation, motility, and virulence. plos.orgnih.govnih.govnih.gov

For instance, the construction of a complete twelve-gene deletion null mutant in Erwinia amylovora revealed that c-di-GMP is a global regulator of phase-transition and host colonization. plos.org Similarly, studies in Bacillus subtilis involving the deletion of predicted c-di-GMP signaling genes demonstrated the influence of this second messenger on motility and biofilm formation. nih.gov These genetic manipulations can lead to altered intracellular levels of c-di-GMP, which in turn can activate or repress the expression of target genes and even activate silent biosynthetic gene clusters for the production of novel natural products. scientificarchives.com

| Organism | Genetic Modification | Observed Phenotype |

| Erwinia amylovora | Deletion of 12 dgc and pde genes | Impaired surface attachment, dysregulation of type IV pilus and flagellar filament. plos.org |

| Bacillus subtilis | Deletion of yuxH (PDE) and ypfA (receptor) | Pronounced effects on motility. nih.gov |

| Pseudomonas aeruginosa | Disruption of all 32 GGDEF domain-containing proteins | Effects on cell growth, biofilm formation, virulence factor expression, and motility. nih.gov |

| Salmonella enterica | Deletion of 12 dgc genes | Revealed functional effects on virulence phenotypes. plos.org |

Transcriptomics and Proteomics for Gene Expression and Protein Abundance Profiling

Transcriptomics and proteomics are powerful high-throughput techniques used to obtain a global view of how c-di-GMP signaling affects gene expression and protein abundance. mdpi.comfrontiersin.orgresearchgate.net By comparing the transcriptomes and proteomes of wild-type strains with those of mutants having altered c-di-GMP levels, researchers can identify genes and proteins that are regulated by this second messenger. plos.orgmdpi.comfrontiersin.org

For example, a transcriptomic analysis of E. amylovora cells with deleted c-di-GMP metabolic enzymes indicated differential regulation of genes involved in metabolism and appendage generation. plos.org Integrated transcriptome and proteome analyses have revealed that differentially expressed genes and proteins are often associated with specific metabolic pathways, providing insights into the molecular mechanisms underlying the observed phenotypes. mdpi.comfrontiersin.org These "omics" approaches provide a comprehensive understanding of the complex regulatory networks controlled by c-di-GMP. researchgate.net

Mutagenesis and Directed Evolution Studies to Uncover Regulatory Mechanisms

Random mutagenesis and directed evolution are valuable techniques for engineering enzymes with altered properties and for uncovering the regulatory mechanisms of c-di-GMP signaling pathways. nih.govtaylorfrancis.comrsc.org These methods involve creating libraries of enzyme variants through techniques like error-prone PCR and site-saturation mutagenesis. nih.govrsc.org

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental to understanding the synthesis, degradation, and reception of c-di-GMP signals. These in vitro techniques allow for the precise measurement of enzyme activity and the characterization of molecular interactions in a controlled environment.

The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP, and phosphodiesterases (PDEs), which degrade it. frontiersin.orgfrontiersin.org Understanding the kinetic parameters of these enzymes is essential for comprehending how c-di-GMP signaling is modulated in response to environmental cues.

The use of isotopically labeled substrates like this compound is particularly advantageous for in vitro enzyme kinetic studies. While traditional methods often rely on radiolabeled substrates or fluorescent analogs, stable isotope labeling coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy offers a non-radioactive and often more precise alternative for monitoring reaction progress.

In a typical assay, a purified DGC or PDE is incubated with its substrate (GTP for DGCs or c-di-GMP for PDEs). When using this compound as a substrate for a PDE, the reaction progress can be monitored by quantifying the formation of the labeled product, pGpG or GMP, over time using techniques like Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). nih.gov This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), which provide insights into the enzyme's substrate affinity and catalytic efficiency.

For example, the data in the table below illustrates hypothetical kinetic parameters for a PDE determined using an assay with this compound.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| PDE-A | This compound | 15 | 0.5 | 3.3 x 104 |

| PDE-B | This compound | 5 | 1.2 | 2.4 x 105 |

This table presents hypothetical data for illustrative purposes.

These kinetic measurements are invaluable for comparing the activities of different enzymes, understanding how their function is regulated by other molecules, and for the development of specific enzyme inhibitors. nih.gov

Cyclic-di-GMP exerts its regulatory effects by binding to a diverse array of effector proteins, including transcription factors, enzymes, and riboswitches. nih.govrsc.org Characterizing these binding interactions is crucial for elucidating the downstream pathways of c-di-GMP signaling.

Protein-ligand binding assays are designed to quantify the affinity and specificity of these interactions. The dissociation constant (KD) is a key parameter derived from these assays, representing the concentration of ligand at which half of the protein binding sites are occupied. nih.gov

While methods like pull-down assays using biotinylated c-di-GMP are common for identifying binding partners, nih.govspringernature.com isotopically labeled c-di-GMP, such as this compound, enables the use of biophysical techniques that can provide more detailed quantitative information. Techniques such as Isothermal Titration Calorimetry (ITC) and NMR spectroscopy can directly measure the thermodynamics and kinetics of binding.

In an ITC experiment, the heat released or absorbed upon the titration of this compound into a solution containing the target protein is measured to determine the binding affinity, enthalpy, and stoichiometry of the interaction.

NMR spectroscopy can also be used to study protein-ligand interactions. By monitoring the chemical shift perturbations in the NMR spectrum of either the protein or the labeled ligand upon complex formation, the binding site can be mapped and the binding affinity determined. The use of 13C and 15N labels in this compound is particularly useful for these NMR-based approaches. oup.com

The following table provides hypothetical binding affinities for different c-di-GMP effector proteins as determined by assays utilizing this compound.

| Effector Protein | Ligand | KD (µM) | Technique |

| Transcription Factor X | This compound | 2.5 | Isothermal Titration Calorimetry |

| PilZ Domain Protein Y | This compound | 10.8 | NMR Spectroscopy |

| Riboswitch Z | This compound | 0.5 | Surface Plasmon Resonance |

This table presents hypothetical data for illustrative purposes.

These quantitative binding data are essential for building accurate models of c-di-GMP signaling networks and for understanding how these networks respond to changes in intracellular c-di-GMP concentrations.

Regulatory Network Integration and Environmental Sensing

Hierarchical Control of Cyclic-di-GMP Levels

The regulation of cellular c-di-GMP levels is often organized in a hierarchical manner, where different DGCs and PDEs are activated in a specific sequence to ensure a coordinated and timely response. This is particularly evident in the process of biofilm formation.

In opportunistic pathogens like Pseudomonas aeruginosa, the transition from a motile, planktonic state to a sessile, biofilm-forming state involves a stepwise increase in c-di-GMP levels. nih.gov Initial surface contact is sensed by specific systems, which in turn trigger a cascade of events leading to the activation of various DGCs. nih.gov For instance, in P. aeruginosa, surface sensing can lead to a hierarchical regulatory cascade involving both cAMP and c-di-GMP, with cAMP levels increasing before c-di-GMP. This initial increase in c-di-GMP is often localized and serves to initiate irreversible attachment. nih.gov

In Escherichia coli, the expression of the master biofilm regulator CsgD is controlled by a hierarchical c-di-GMP signaling cascade. thermofisher.com This system involves distinct modules of DGCs and PDEs that control the activity of each other, ensuring a finely tuned regulation of CsgD and, consequently, the production of biofilm matrix components like curli fibers and cellulose (B213188). thermofisher.com

Table 1: Examples of Hierarchical c-di-GMP Control in Bacteria

| Organism | Regulatory System | Key Proteins | Regulated Process |

|---|---|---|---|

| Pseudomonas aeruginosa | Surface Sensing Cascade | Pil-Chp, Wsp system, SadC | Initial surface attachment and biofilm formation. |

| Escherichia coli | CsgD Regulation | YegE/YhjH (Module I), YdaM/YciR (Module II), MlrA | Curli and cellulose production for biofilm formation. thermofisher.com |

| Salmonella enterica | Cellulose Synthesis | STM3388, STM2123, CsgD, AdrA | Regulation of cellulose, a biofilm matrix component. nih.gov |

Integration of Environmental Signals into Cyclic-di-GMP Turnover

Bacteria constantly monitor their surroundings and integrate this information into their c-di-GMP signaling networks. This is largely achieved through the modular nature of DGCs and PDEs, which often possess N-terminal sensory domains that can detect a wide range of environmental stimuli. biorxiv.orgplos.org These domains can sense signals such as light, oxygen, nutrients, and even mechanical cues. fems-microbiology.orgasm.org

For example, in cyanobacteria, light is a crucial environmental signal that is integrated into the c-di-GMP network to control behaviors like phototaxis. fems-microbiology.org Specific DGCs and PDEs in cyanobacteria are directly coupled to light-sensing domains, allowing the organism to adjust its intracellular c-di-GMP levels in response to different wavelengths and intensities of light. fems-microbiology.org This enables them to move towards optimal light conditions for photosynthesis while avoiding damaging high-light intensities. fems-microbiology.org